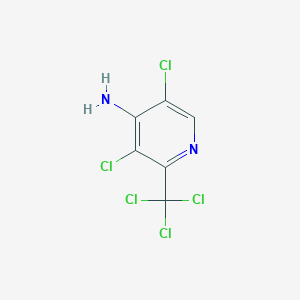

4-Amino-3,5-dichloro-2-(trichloromethyl)pyridine

Overview

Description

Synthesis Analysis

The synthesis of pyridine-based compounds often involves multi-step chemical reactions starting from commercially available reagents. For instance, a fused, tricyclic pyridine-based energetic material, 4-amino-5-nitro-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide (ANTP), was synthesized through a two-step reaction with a total yield of 75%. This process included azidonation of 4-amino-2,6-dichloro-3,5-dinitropyridine with nitrogen elimination and ring closure, followed by another azidonation and azido–tetrazolo tautomerism (Ma, Pan, Jiang, Liu, & Yao, 2018).

Molecular Structure Analysis

The crystal structure of these pyridine-based compounds can be quite complex. The crystal of ANTP, for example, is orthorhombic, with specific space group and crystal parameters, exhibiting high density and good detonation properties. Such detailed molecular structure analysis aids in understanding the physical and chemical properties of these compounds (Ma, Pan, Jiang, Liu, & Yao, 2018).

Chemical Reactions and Properties

Pyridine derivatives undergo various chemical reactions, including nucleophilic substitutions that lead to the formation of novel compounds. These reactions are influenced by factors such as ligand ratio, anion, hydrogen bonding, and pi-stacking, resulting in diverse structural motifs (Feazell, Carson, & Klausmeyer, 2006).

Physical Properties Analysis

The physical properties, including solubility, thermal stability, and density, are crucial for the practical applications of these compounds. The aforementioned ANTP exhibits surprisingly high density (1.92 g cm−3 at 293 K) and low thermal stability, which are significant for its use in energetic materials (Ma, Pan, Jiang, Liu, & Yao, 2018).

Chemical Properties Analysis

The chemical properties of 4-Amino-3,5-dichloro-2-(trichloromethyl)pyridine derivatives, such as reactivity with other chemical entities, play a significant role in their functionality and application. The synthesis process, involving reactions with various chemical reagents, tailors these properties for specific applications, emphasizing the importance of understanding these chemical interactions (Ma, Pan, Jiang, Liu, & Yao, 2018).

Scientific Research Applications

Synthesis and Material Properties

- A study describes the synthesis of a pyridine-based energetic material, 4-amino-5-nitro-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide, from reagents including a derivative of 4-amino-3,5-dichloro-2-(trichloromethyl)pyridine. This material exhibits high density, low thermal stability, positive heat of formation, and good detonation properties (Ma et al., 2018).

Chemical Synthesis and Reactions

- Research highlights the synthesis of functionalized pyridines by substituting hetarenium-activated pentachloropyridine with bisnucleophiles, involving reactions with various pyridines and aminopyridines (Schmidt et al., 2006).

- A parallel synthesis approach for 4-amino-2,6-dialkylamino-pyridines starting from 2,6-difluoro-3,5-dichloro-pyridine is described. This method is adaptable for combinatorial purposes and applicable to various amines (Menichincheri et al., 2003).

Synthesis and Mechanism Studies

- A study on the synthesis of 4-amino-3,5-dichloro-6-fluoropyridine-2-ol from 3,5-dichloro-2,4,6-trifluoropyridine explores the mechanism of amine and hydroxy substitution. It investigates keto-enol tautomerism of pyridine-2-ol in alkaline solution (Zhi-yuan, 2010).

- Another study examines the reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols, demonstrating rearrangement catalyzed by pyridine (Čikotienė et al., 2007).

Safety And Hazards

properties

IUPAC Name |

3,5-dichloro-2-(trichloromethyl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl5N2/c7-2-1-13-5(6(9,10)11)3(8)4(2)12/h1H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYZLTAYNCBWFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

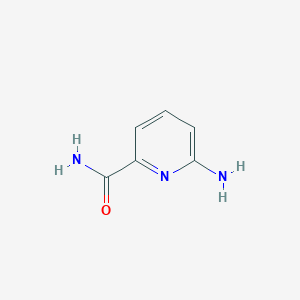

Canonical SMILES |

C1=C(C(=C(C(=N1)C(Cl)(Cl)Cl)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl5N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50162349 | |

| Record name | 4-Amino-3,5-dichloro-2-(trichloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24828838 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-Amino-3,5-dichloro-2-(trichloromethyl)pyridine | |

CAS RN |

14321-05-2 | |

| Record name | 4-Amino-3,5-dichloro-2-(trichloromethyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014321052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3,5-dichloro-2-(trichloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-3,5-DICHLORO-2-(TRICHLOROMETHYL)PYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methylbenzo[b]thiophene](/img/structure/B81002.png)

![5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione](/img/structure/B81005.png)